Z-LLF-CHO

Proteasome Enzyme Specificity Biochemical Assay

Procure Z-LLF-CHO (Z-Leu-Leu-Phe-CHO) for its selective, reversible inhibition of the proteasome's chymotrypsin-like activity. This peptide aldehyde offers a distinct advantage over irreversible inhibitors for washout and pulse-chase experiments. Its established role in blocking NF-κB nuclear translocation makes it a critical tool for inflammation and cell signaling research. Choose based on validated purity and reliable supply.

Molecular Formula C29H39N3O5
Molecular Weight 509.6 g/mol
CAS No. 143839-79-6
Cat. No. B233926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LLF-CHO
CAS143839-79-6
SynonymsBoc-Leu-Leu-Phe-CHO
N-benzyloxycarbonyl-leucyl-leucyl-phenylalaninal
Z-Leu-Leu-Phe-al
Z-LLF-CHO
Molecular FormulaC29H39N3O5
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(CC2=CC=CC=C2)C=O
InChIInChI=1S/C29H39N3O5/c1-20(2)15-25(30-24(18-33)17-22-11-7-5-8-12-22)27(34)32-28(35)26(16-21(3)4)31-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26,30H,15-17,19H2,1-4H3,(H,31,36)(H,32,34,35)/t24?,25-,26-/m0/s1
InChIKeyDTIABGUJCAYDRL-WIXBZOCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-LLF-CHO (143839-79-6): A Selective, Reversible 20S Proteasome Inhibitor for Chymotrypsin-Like Activity


Z-LLF-CHO (Z-Leu-Leu-Phe-CHO, CAS: 143839-79-6) is a tripeptide aldehyde that functions as a slow-binding, reversible, and cell-permeable inhibitor of the chymotrypsin-like activity of the 20S proteasome . It is part of the broader class of proteasome inhibitors, but is distinguished from many analogs by its well-defined selectivity profile among the proteasome's three major catalytic activities [1].

Procurement Risks of Substituting Z-LLF-CHO with Generic Proteasome Inhibitors


Indiscriminate substitution among proteasome inhibitors is a high-risk procurement strategy. The proteasome is a complex enzyme with multiple catalytic subunits, and inhibitors exhibit profound differences in their selectivity for each site (chymotrypsin-like, trypsin-like, PGPH) [1]. Furthermore, distinct chemical classes (e.g., peptide aldehydes like Z-LLF-CHO vs. epoxyketones like epoxomicin vs. lactones like lactacystin) possess fundamentally different binding kinetics (reversible vs. irreversible) and metabolic stability, which critically affect experimental outcomes and reproducibility [2].

Quantitative Differentiation of Z-LLF-CHO: Evidence-Based Selection Criteria


Proteasome Subunit Selectivity: Chymotrypsin-Like Activity vs. Trypsin-Like and PGPH Activities

Z-LLF-CHO demonstrates a high degree of selectivity for the chymotrypsin-like activity of the 20S proteasome compared to the trypsin-like and peptidylglutamyl-peptide hydrolyzing (PGPH) activities. It did not inhibit the PGPH activity at concentrations up to 200 µM and inhibited the trypsin-like activity with a Ki that is approximately 100-fold higher than for chymotrypsin-like activity [1].

Proteasome Enzyme Specificity Biochemical Assay

Inhibition Potency and Kinetics: Ki for Chymotrypsin-Like Activity vs. Close Peptide Aldehyde Analogs

Z-LLF-CHO is a slow-binding, reversible inhibitor of the proteasome's chymotrypsin-like activity with a Ki of 0.46 µM (460 nM). This potency is significantly greater than that of the closely related peptide aldehyde inhibitors Ac-LLnL-CHO (Ki = 5.7 µM) and Ac-LLM-CHO (Ki = 33 µM), which were characterized in the same study [1].

Proteasome Enzyme Kinetics Inhibition Constant

Inhibition of NF-κB Nuclear Translocation: A Functional Cellular Outcome

Z-LLF-CHO has been functionally characterized as an inhibitor of NF-κB nuclear translocation. This effect is a downstream consequence of proteasome inhibition and is a key mechanism through which the compound can modulate inflammatory and survival signaling pathways .

NF-κB Signal Transduction Cell Biology

Optimal Scientific Applications for Z-LLF-CHO Based on Its Differentiated Properties


Studies Requiring Selective Inhibition of the Chymotrypsin-Like Proteasome Activity

Researchers aiming to dissect the specific role of the proteasome's chymotrypsin-like activity, as opposed to its trypsin-like or PGPH activities, should prioritize Z-LLF-CHO. Its high selectivity, as demonstrated by the ~100-fold higher Ki for trypsin-like activity and lack of inhibition of PGPH activity [1], minimizes confounding results from the inhibition of other proteasome catalytic subunits.

Experiments Demanding Reversible and Titratable Proteasome Inhibition

Z-LLF-CHO is a slow-binding, reversible inhibitor [1]. This mechanism is ideal for washout experiments, pulse-chase studies, or any application where a transient and controlled block of proteasome function is required. This contrasts with irreversible inhibitors like epoxomicin or lactacystin, whose effects cannot be readily reversed.

Cell-Based Assays Investigating NF-κB Signaling Pathways

As a documented inhibitor of NF-κB nuclear translocation [1], Z-LLF-CHO is a suitable tool for probing the role of the proteasome in the activation and nuclear import of NF-κB. It can be used to study inflammatory responses, cell survival, and immune signaling in various cell types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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